Pachypodol

Descripción general

Descripción

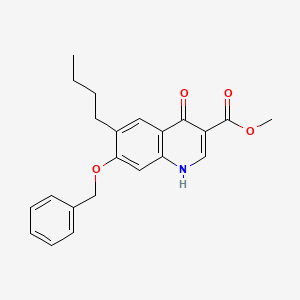

Pachypodol is a chemical compound classified as an O-methylated flavonol . It can be isolated from a variety of plants including Calycopteris floribunda, Pogostemon cablin, and Croton ciliatoglanduliferus . It has been identified as a bioactive compound in Pogostemon Cablin .

Synthesis Analysis

The synthesis of Pachypodol has been achieved through bioactivity-guided fractionation and further separation using chromatographic techniques . It has been isolated from the leaves of P. cablin and many other medicinally significant plants .Molecular Structure Analysis

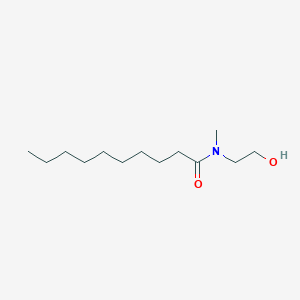

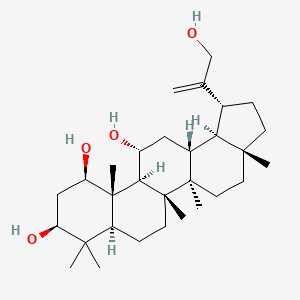

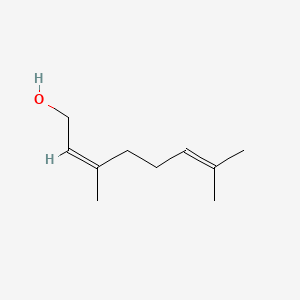

Pachypodol has a molecular formula of C18H16O7 . The quercetin nucleus of Pachypodol has methoxy groups at C-3 by replacing OH- groups, while OH- group is present at the third and seventh carbon (C-3, C-7, and) positions .Chemical Reactions Analysis

Pachypodol has been found to exert antioxidant and cytoprotective effects in HepG2 cells . It protected HepG2 cells from cell death caused by tert-butylhydroperoxide-induced oxidative stress and also attenuated ROS production .Physical And Chemical Properties Analysis

Pachypodol has a molar mass of 344.32 g/mol . It is a white-yellowish powder . It is soluble in methanol and slightly soluble in water .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Pachypodol has been found to have significant anti-inflammatory activity . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Antioxidant Activity

Pachypodol also exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Mutagenic Activity

Research has shown that Pachypodol has anti-mutagenic properties . This means it can potentially prevent or reduce the rate of mutation in genetic material.

Antimicrobial Activity

Pachypodol has been found to have antimicrobial activity . This suggests it could be used to fight against various types of microorganisms such as bacteria, viruses, and fungi.

Antidepressant Activity

Studies have also shown that Pachypodol has antidepressant effects . This could make it a potential candidate for the treatment of depression and other mood disorders.

Anticancer Activity

Pachypodol has been found to have anticancer properties . Research using cell culture and animal specimens suggests that Pachypodol’s cytotoxic and anti-cancer effects may be regulated by a variety of processes, including the induction of apoptosis and necrosis, activation of the specific or general immune system, inhibition of cell cycle progression, and beta-endorphin release into the blood .

Antiemetic Activity

Pachypodol has been found to have antiemetic properties . This means it could potentially be used to help prevent or treat nausea and vomiting.

Antiviral Activity

Lastly, Pachypodol has been found to have antiviral properties . This suggests it could potentially be used in the treatment of various viral infections.

Mecanismo De Acción

Target of Action

Pachypodol, a bioactive compound found in Pogostemon Cablin , has been shown to have a variety of biological activities

Mode of Action

Pachypodol has been found to exhibit anti-inflammatory, antioxidant, anti-mutagenic, antimicrobial, antidepressant, anticancer, antiemetic, antiviral, and cytotoxic activities . It has demonstrated antiemetic efficacy through antagonistic action on 5-HT3, 5-HT4, or NK1 receptors .

Biochemical Pathways

Pachypodol has been shown to activate the Nrf2/ARE pathway . This pathway plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes, thereby enhancing the cell’s ability to neutralize harmful substances and protect against oxidative damage .

Result of Action

Pachypodol has been shown to protect HepG2 cells from cell death caused by tert-butylhydroperoxide-induced oxidative stress . It also attenuated ROS (Reactive Oxygen Species) production . These results indicate that Pachypodol can protect cells from oxidative injury, possibly by enhancing the endogenous antioxidant defense system .

Action Environment

The action of Pachypodol may be influenced by various environmental factors. For instance, the content of pogostone, another compound in Pogostemon Cablin, has been found to be more susceptible to cultivation regions

Safety and Hazards

Pachypodol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFUXLQBMQGNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187388 | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pachypodol | |

CAS RN |

33708-72-4 | |

| Record name | Pachypodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33708-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachypodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033708724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33708-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACHYPODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG6B2DMP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Pachypodol has been shown to protect newborn rat brains from anesthesia-induced apoptosis, likely by regulating the JNK/ERK pathway. This suggests that pachypodol may interfere with the signaling cascade leading to neuronal cell death.

A: [] While the exact mechanism is still under investigation, pachypodol appears to modulate the balance between the pro-apoptotic JNK pathway and the pro-survival ERK pathway, ultimately promoting neuronal survival.

A: [, ] Yes, studies show that pachypodol reduces oxidative stress markers in both brain and liver cells, indicating its potential as an antioxidant.

A: [] Pachypodol activates the Nrf2/ARE pathway, a key regulator of cellular antioxidant defenses. This activation leads to increased expression of antioxidant enzymes and an overall increase in cellular glutathione, a potent antioxidant.

A: [] Pachypodol increases the phosphorylation of ERK, which appears to be essential for the subsequent activation of Nrf2. Inhibiting ERK with PD98059 significantly reduces pachypodol’s ability to activate the Nrf2/ARE pathway.

A: [, ] The molecular formula of pachypodol is C18H16O7, and its molecular weight is 344.32 g/mol.

A: [, ] Pachypodol exhibits characteristic spectroscopic data, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, allowing for its identification and structural confirmation. For detailed spectral data, please refer to the cited research articles.

A: [] The hydroxyl and methoxy groups participate in intramolecular and intermolecular hydrogen bonding. The intramolecular bonding occurs between the hydroxy group and the adjacent carbonyl or methoxy groups. Additionally, intermolecular hydrogen bonding exists between a hydroxy group and a methoxy oxygen atom, forming an infinite chain structure.

A: [, ] While specific details about material compatibility are limited in the provided research, studies have explored the stability of pachypodol during extraction and analytical procedures. Optimization of extraction methods, like supercritical fluid extraction, highlights the importance of temperature and pressure in maintaining compound stability and maximizing yield. [, ] Furthermore, analytical methods used to characterize and quantify pachypodol, like HPLC and UPLC-MS/MS, often involve validation procedures to ensure accuracy, precision, and stability of the compound under specific analytical conditions.

ANone: The provided research does not focus on the catalytic properties of pachypodol. Its applications primarily revolve around its biological activities, particularly as a potential therapeutic agent.

A: [] Density functional theory (DFT) calculations, specifically using B3LYP and M06-2X functionals, have been employed to investigate the antioxidant mechanism of pachypodol.

A: [] The DFT calculations suggest that the preferred antioxidant mechanism of pachypodol is hydrogen atom transfer (HAT), both in gas and solvent phases. The calculations also provide insights into bond dissociation enthalpies, ionization potentials, and electron affinities, which are crucial for understanding pachypodol's antioxidant behavior.

A: [] While specific QSAR models are not explicitly mentioned, the review article on pachypodol's pharmacological activities suggests that understanding its structure-activity relationship is crucial for developing it as a therapeutic agent.

A: [] The presence of a free hydroxyl group at the 4' position seems crucial for the inhibitory activity of pachypodol. When a methoxy group occupies this position, as in retusin, the inhibitory activity significantly weakens.

A: [] The number of methoxy groups on the flavonoid structure appears to influence pharmacokinetic properties. Pachypodol, with three methoxy groups, has a lower AUC compared to kumatakenin (two methoxy groups) and retusin (four methoxy groups), suggesting that the number of methoxy groups might influence lipophilicity and, consequently, pharmacokinetic behavior.

A: While the research provided does not delve into specific formulation strategies for pachypodol, it underscores the need to consider stability during extraction and analytical procedures. [, ] This suggests that developing stable formulations for therapeutic applications would require further investigation into factors influencing pachypodol's stability and methods to optimize its solubility and bioavailability.

ANone: The provided research focuses on the scientific aspects of pachypodol, and information regarding specific SHE (Safety, Health, and Environment) regulations is not discussed.

A: [] The elimination half-life of pachypodol in rats, after intravenous administration, ranges from approximately 34 to 40 minutes.

A: [, ] While the provided research focuses on intravenous administration for pharmacokinetic studies, one study explored the pharmacokinetics of pachypodol and other components after oral administration of a Pogostemon cablin extract in rats. This suggests that the route of administration might influence pachypodol's pharmacokinetic behavior. Further research is needed to fully understand these differences.

A: [] The cytotoxic potential of pachypodol has been assessed in vitro using the CaCo-2 colon cancer cell line, revealing an IC50 value of 185.6 µM.

A: [] While in vitro studies show promising results, further research, particularly in vivo studies using animal models, is necessary to determine the efficacy of pachypodol as an anti-cancer agent.

A: [, , ] Researchers have employed several animal models to investigate the effects of pachypodol. Seven-day-old rats were used to study pachypodol's neuroprotective effects against anesthesia-induced apoptosis. [] Quails were used to evaluate the ameliorative potential of pachypodol against arsenic-induced renal damage. [] Additionally, high-fat diet/streptozotocin-induced diabetic rats were used to investigate the hypoglycemic effects of pachypodol. []

A: [] The available research primarily focuses on preclinical studies, and there is no mention of clinical trials involving pachypodol.

ANone: The provided research does not address resistance or cross-resistance mechanisms related to pachypodol. Further research is needed to explore these aspects.

A: [] The brine shrimp lethality assay has been employed to assess the general toxicity of pachypodol, providing preliminary insights into its safety profile.

A: [] The available research primarily focuses on the short-term effects of pachypodol. More comprehensive studies are needed to determine any potential long-term effects associated with its use.

A: While specific drug delivery and targeting strategies for pachypodol are not discussed in the provided research, it highlights the compound's potential as a therapeutic agent. [] Further investigation is warranted to explore innovative drug delivery approaches that enhance pachypodol's efficacy and target specificity.

ANone: The research provided does not focus on biomarkers or diagnostics related to pachypodol. Future studies can explore the potential of identifying specific biomarkers to predict treatment response, monitor efficacy, and assess potential adverse effects.

A: [, , , , ] Researchers have utilized various analytical techniques to study pachypodol, including high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). These methods allow for the identification, characterization, and quantification of pachypodol in various matrices, including plant extracts, biological samples, and formulations.

ANone: The provided research primarily focuses on the biological activity and potential therapeutic applications of pachypodol. Information regarding its environmental impact and degradation pathways is limited and requires further investigation.

A: [] The solubility of pachypodol, like other flavonoids, can be influenced by various factors, including the pH of the medium, the presence of co-solvents, and temperature. Optimization of extraction methods, such as using supercritical fluid extraction with a co-solvent, suggests that solubility plays a crucial role in pachypodol's extraction efficiency.

A: [, ] While not explicitly detailed, the use of HPLC, UPLC-MS/MS, and other analytical techniques to quantify pachypodol implies that method validation is crucial. [] These validation procedures typically involve assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of the analytical data.

A: [, ] The research highlights the importance of identifying chemical markers and establishing quality control methods for pachypodol-containing plants, like Pogostemon cablin. This suggests that ensuring the quality, safety, and efficacy of pachypodol, whether as a standalone compound or in botanical extracts, would necessitate robust quality control measures throughout development, manufacturing, and distribution processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinyl-benzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide](/img/structure/B1678206.png)